2,4-Dioxo-3-azaspiro[5.5]undecane-1-carbonitrile
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Overview
Description
2,4-Dioxo-3-azaspiro[5.5]undecane-1-carbonitrile is a spiro compound characterized by a unique bicyclic structure containing both nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-3-azaspiro[5.5]undecane-1-carbonitrile typically involves the reaction of cyclohexanone with ethyl cyanoacetate and 2-cyanoacetamide. The reaction is carried out under controlled conditions to ensure the formation of the desired spiro compound . Another method involves the aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile with primary amines and formaldehyde in boiling ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxo-3-azaspiro[5.5]undecane-1-carbonitrile undergoes various chemical reactions, including:
Aminomethylation: Reaction with primary amines and formaldehyde to form diazaspiro derivatives.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of reactive nitrile groups.
Common Reagents and Conditions
Aminomethylation: Primary amines, formaldehyde, boiling ethanol.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Diazaspiro Derivatives: Formed from aminomethylation reactions.
Substituted Spiro Compounds: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2,4-Dioxo-3-azaspiro[5.5]undecane-1-carbonitrile has several scientific research applications:
Medicinal Chemistry: Used as a precursor for the synthesis of analgesic, anticonvulsant, and sedative agents.
Materials Science: Employed in the development of novel materials with unique structural properties.
Organic Synthesis: Utilized as a building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2,4-Dioxo-3-azaspiro[5.5]undecane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile
- 1,3-Dioxane-1,3-dithiane Spiranes
- Bis(1,3-oxathiane) Spiranes
Uniqueness
2,4-Dioxo-3-azaspiro[5.5]undecane-1-carbonitrile is unique due to its specific spiro structure, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to form stable diazaspiro derivatives and undergo various substitution reactions makes it a valuable compound in synthetic chemistry .
Properties
CAS No. |
6627-87-8 |
---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2,4-dioxo-3-azaspiro[5.5]undecane-5-carbonitrile |
InChI |
InChI=1S/C11H14N2O2/c12-7-8-10(15)13-9(14)6-11(8)4-2-1-3-5-11/h8H,1-6H2,(H,13,14,15) |
InChI Key |
JUSPBXZYLXJDRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(=O)NC(=O)C2C#N |
Origin of Product |
United States |
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